

Suppliers and purchasing options for research-grade JNJ-5207852.

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Compound of Interest

Compound Name: JNJ-5207852 dihydrochloride

Cat. No.: B3179273

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Application Notes and Protocols for Research-Grade JNJ-5207852

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to sourcing, handling, and utilizing the research-grade histamine H3 receptor antagonist, JNJ-5207852. Detailed protocols for in vivo studies are included to facilitate experimental design and execution.

Suppliers and Purchasing Options

JNJ-5207852 is available from several reputable suppliers of research chemicals. The following table summarizes key purchasing information to aid in the selection of the most suitable product for your research needs. It is recommended to request a batch-specific Certificate of Analysis (CoA) from the supplier to ensure purity and quality.



| Supplier | Product Name | Catalog Number (Example) | Purity | Formulation | Storage |
|--|------------------------------------|--------------------------------|--------------------|------------------------------|------------------------------------|
| Tocris Bioscience (a Bio-Techne brand) | JNJ 5207852 dihydrochlori de | 4020 | ≥98% (HPLC) [1] | White solid | Desiccate at room temperature |
| MedChemEx press | JNJ-5207852 dihydrochlori de | HY-100438A | >98% | White to off- white solid | Powder: -20°C for 3 years |
| APExBIO | JNJ 5207852 dihydrochlori de | B6835 | >98% | White to off- white solid | Desiccate at room temperature |
| TargetMol | JNJ-5207852 dihydrochlori de | T6539 | 99.51% | White solid | Powder: -20°C for 3 years[2] |
| Cayman Chemical | JNJ-5207852 | 11998 | ≥98% | A solution in ethanol | -20°C |

Product Information and Handling

Chemical Properties:

• Chemical Name: 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine dihydrochloride[1]

Molecular Formula: C20H32N2O · 2HCl

• Molecular Weight: 389.4 g/mol

Solubility:

Water: Soluble to 50 mM

• DMSO: Soluble to 20 mM with gentle warming

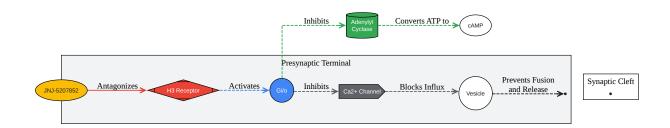


Stock Solution Preparation: For a 10 mM stock solution of **JNJ-5207852 dihydrochloride** (MW: 389.4), dissolve 3.894 mg of the compound in 1 mL of sterile physiological saline. Gentle warming and vortexing may be required to ensure complete dissolution. Prepare fresh solutions daily for in vivo experiments. For in vitro assays, stock solutions in DMSO can be stored at -20°C for up to one month.

Mechanism of Action and Signaling Pathway

JNJ-5207852 is a potent and selective antagonist of the histamine H3 receptor (H3R).[3] The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, it acts as a presynaptic heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[4][5]

By blocking the inhibitory action of the H3R, JNJ-5207852 increases the release of histamine and other neurotransmitters, leading to its characteristic wake-promoting and cognitive-enhancing effects.



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Figure 1: Simplified signaling pathway of H3 receptor antagonism by JNJ-5207852.

Experimental Protocols



The following are detailed protocols for common in vivo assays used to evaluate the efficacy of JNJ-5207852.

In Vivo Administration (Subcutaneous Injection in Mice)

This protocol describes the standard procedure for subcutaneous (s.c.) administration of JNJ-5207852 in mice.

Materials:

- JNJ-5207852 solution (prepared as described in Section 2)
- Sterile 1 mL syringes with 25-27 gauge needles
- 70% ethanol
- Animal scale

Procedure:

- Weigh the mouse to determine the correct injection volume.
- Draw the calculated volume of JNJ-5207852 solution into the syringe.
- Gently restrain the mouse by the scruff of the neck.
- Lift a fold of skin over the dorsal midline (back of the neck) to form a "tent".[6]
- Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
- Aspirate briefly to ensure the needle is not in a blood vessel.
- Slowly inject the solution. A small bleb should form under the skin.[8]
- Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
- Return the mouse to its home cage and monitor for any adverse reactions.

Assessment of Wakefulness: EEG/EMG Recording



This protocol outlines the surgical implantation of electrodes and subsequent recording of electroencephalogram (EEG) and electromyogram (EMG) to assess sleep-wake states in mice.

Materials:

- Stereotaxic apparatus
- Anesthesia machine (e.g., isoflurane)
- Surgical tools (scalpel, forceps, drill)
- EEG/EMG electrode assembly (pre-made or custom)
- Dental cement
- Sutures
- Recording system (amplifier, data acquisition software)

Procedure: Part 1: Surgical Implantation

- Anesthetize the mouse and place it in the stereotaxic frame.
- Make a midline incision on the scalp to expose the skull.
- Drill small holes in the skull at predetermined coordinates for the EEG electrodes (e.g., over the frontal and parietal cortices).[10]
- Gently screw the EEG electrodes into the burr holes until they make contact with the dura mater.
- Insert the EMG wire electrodes into the neck musculature.[11]
- Secure the electrode assembly to the skull using dental cement.[9]
- Suture the incision and allow the mouse to recover for at least one week.

Part 2: Recording

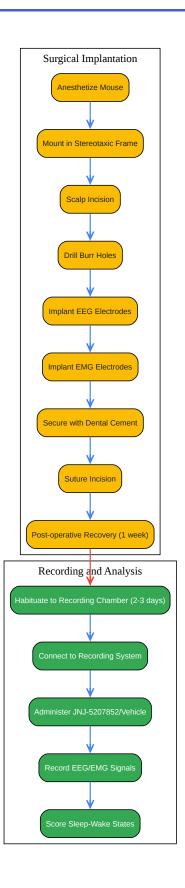
Methodological & Application





- Habituate the mouse to the recording chamber and cable connection for 2-3 days.[10]
- Connect the implanted electrode assembly to the recording system.
- Administer JNJ-5207852 or vehicle control (s.c.).
- Record EEG and EMG signals continuously for the desired duration.
- Analyze the data to score periods of wakefulness, NREM sleep, and REM sleep based on the characteristic EEG and EMG patterns.[10]





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Figure 2: Experimental workflow for EEG/EMG recording in mice.



Assessment of Cognitive Enhancement: Novel Object Recognition Test

This test assesses recognition memory in rodents, based on their innate tendency to explore novel objects.

Materials:

- Open field arena (e.g., 40x40 cm)
- Two identical objects (familiar objects)
- One novel object (different from the familiar objects)
- Video recording and analysis software

Procedure:

- Habituation: Place the mouse in the empty open field arena for 5-10 minutes to acclimate.[6]
- Training (Familiarization) Phase: Place two identical objects in the arena. Place the mouse in the center and allow it to explore for 5-10 minutes.[6]
- Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour).
 Administer JNJ-5207852 or vehicle during this time.
- Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for 5-10 minutes.[6]
- Data Analysis: Measure the time spent exploring the familiar object versus the novel object.
 A preference for the novel object (higher exploration time) indicates intact recognition memory. Calculate the discrimination index: (Time exploring novel object Time exploring familiar object) / (Total exploration time).

Assessment of Learning and Memory: Passive Avoidance Test

This test evaluates fear-motivated learning and memory.



Materials:

- Passive avoidance apparatus (a two-chambered box with a light and a dark compartment, separated by a door)
- Shock generator

Procedure:

- Acquisition (Training) Trial: Place the mouse in the brightly lit compartment. When the mouse
 enters the dark compartment, the door closes, and a mild foot shock is delivered.[12]
- Administer JNJ-5207852 or vehicle.
- Retention Trial (24 hours later): Place the mouse back in the light compartment and measure the latency to enter the dark compartment.[12]
- Data Analysis: A longer latency to enter the dark compartment in the retention trial indicates successful learning and memory of the aversive stimulus.

These protocols provide a foundation for investigating the effects of JNJ-5207852. Researchers should optimize these procedures based on their specific experimental goals and institutional animal care guidelines.

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